![molecular formula C15H15N3O B2388956 2-[(4-methoxyphenyl)methyl]-3H-benzimidazol-5-amine CAS No. 263022-51-1](/img/structure/B2388956.png)
2-[(4-methoxyphenyl)methyl]-3H-benzimidazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-methoxyphenyl)methyl]-3H-benzimidazol-5-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the benzimidazole family and has a molecular weight of 254.3 g/mol.
Aplicaciones Científicas De Investigación
Anticancer Activity
Benzimidazole derivatives, including structures related to 2-[(4-methoxyphenyl)methyl]-3H-benzimidazol-5-amine, have been explored for their potential anticancer properties. For instance, specific derivatives have shown moderate cytotoxic effects towards certain cancer cells, such as HeLa cells, indicating a potential application in cancer treatment (El-Shekeil, Obeid, & Al-Aghbari, 2012).
Antimicrobial Properties
Various benzimidazole derivatives have been synthesized and assessed for their antimicrobial activities. Some compounds in this class have demonstrated good to moderate activities against test microorganisms, suggesting their potential use in antimicrobial therapies (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Corrosion Inhibition
Benzimidazole derivatives, closely related to this compound, have been studied as corrosion inhibitors for metals like mild steel in acidic environments. These compounds demonstrate efficiency in reducing corrosion, indicating their utility in industrial applications (Yadav, Behera, Kumar, & Sinha, 2013).
Synthetic Technology Improvement
Research has also been conducted on improving the synthetic processes of benzimidazole derivatives, potentially enhancing the production efficiency of compounds like this compound for various applications (Chun-le, 2015).
Molecular Docking and Anti-Cancer Properties
Studies involving molecular docking of benzimidazole derivatives have provided insights into their anti-cancer mechanisms, particularly as EGFR inhibitors. These findings are crucial for developing new cancer therapies (Karayel, 2021).
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as 4-methoxyamphetamine, have been reported to act as potent and selective serotonin releasing agents . They bind to alpha receptors to mediate these effects .
Mode of Action
For instance, it might increase the release of serotonin, a neurotransmitter that plays a key role in mood regulation .
Biochemical Pathways
If it acts as a serotonin releasing agent, it could potentially influence the serotonergic pathway, which plays a crucial role in various physiological processes, including mood regulation, sleep, and appetite .
Pharmacokinetics
They are metabolized by various enzymes in the liver and excreted primarily through the kidneys .
Result of Action
If it acts as a serotonin releasing agent, it could potentially lead to an increase in the levels of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission .
Propiedades
IUPAC Name |
2-[(4-methoxyphenyl)methyl]-3H-benzimidazol-5-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O/c1-19-12-5-2-10(3-6-12)8-15-17-13-7-4-11(16)9-14(13)18-15/h2-7,9H,8,16H2,1H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSOYPYBJFAMRIF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NC3=C(N2)C=C(C=C3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


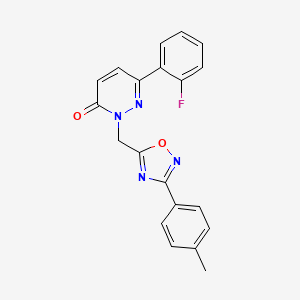

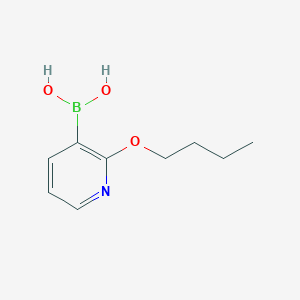
![N-(benzo[d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2388881.png)
![Methyl 6-methyl-2-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2388883.png)
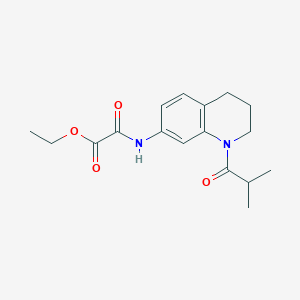
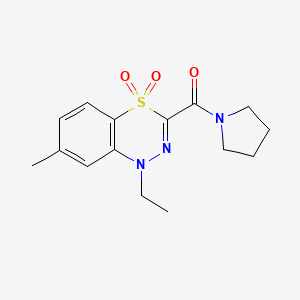
![1-(2-Methoxyphenyl)-6,7-dimethyl-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2388887.png)
![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B2388889.png)
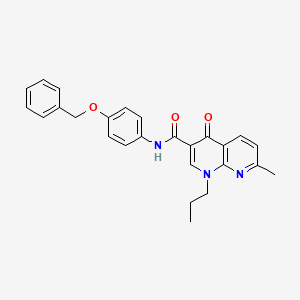
![5,6-Dimethyl-7-[4-(6-pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2388895.png)
![N-[(4-Chlorophenyl)methyl]-5-fluoro-6-methylpyrimidin-4-amine](/img/structure/B2388896.png)